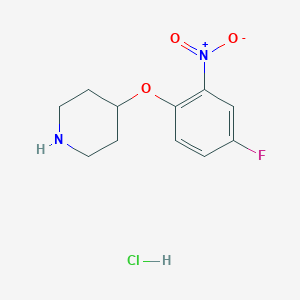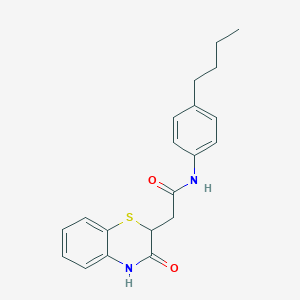![molecular formula C21H21N3O2 B2779068 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide CAS No. 1421461-64-4](/img/structure/B2779068.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a molecule that adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, [3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylethynyl)phenyl]boronic acid, are as follows :
Scientific Research Applications
Synthesis and Biological Activity
A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, demonstrating notable antibacterial and antifungal activities. The compounds, including variants of the base molecule , were synthesized and showed a broad spectrum of activity against various bacterial and fungal strains. The synthesis process involved reactions yielding 58–85% of the desired products, characterized by comprehensive analytical techniques such as 1H NMR, 13C NMR, and LC-MS. Specifically, one derivative exhibited broad-spectrum activity towards pathogens including Staphylococcus aureus and Escherichia coli, while maintaining low toxicity in vivo in mice (LD50 > 2000 mg/kg) (Demchenko et al., 2021).
Chemical Synthesis and Structural Applications
The recyclization of 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles led to the creation of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides. These intermediates were utilized for synthesizing various condensed tricyclic nitrogenous structures, highlighting the chemical versatility and potential for creating diverse molecular architectures from this core chemical structure (Chumachenko, Shablykin, & Brovarets, 2013).
Enhancing Cellular Uptake of DNA-binding Polyamides
Research on Pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their sequence-specific DNA binding capabilities, demonstrated that modifications including the introduction of an aryl group at the turn significantly enhance cellular uptake and biological activity. This advancement is crucial for the application of such compounds as molecular probes or therapeutic agents, underscoring the importance of structural modifications for improved efficacy (Meier, Montgomery, & Dervan, 2012).
Sequence-specific Alkylation and Antitumor Potential
Pyrrole (Py)-imidazole (Im) hairpin polyamide conjugates targeting double-stranded regions of human telomere repeat sequences showed potential as antitumor drugs. These conjugates selectively alkylated DNA, demonstrating cytotoxicities against human cancer cell lines, which suggests their application in targeting specific genetic sequences for cancer therapy (Sasaki et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(26-18-9-3-2-4-10-18)21(25)23-17-8-5-7-16(13-17)19-14-22-20-11-6-12-24(19)20/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYXUJSPHHXQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2778986.png)
![5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide](/img/structure/B2778988.png)


![Acetic acid; tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2778995.png)
![N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide](/img/structure/B2778996.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2779000.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2779001.png)
![Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2779002.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone](/img/structure/B2779004.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)
